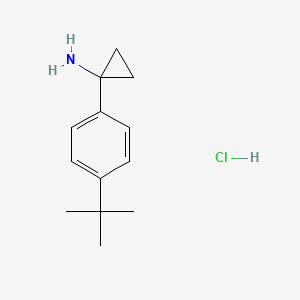

1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride

説明

1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number 1895254-38-2 . It has a molecular weight of 189.3 . The compound is typically stored at a temperature of 4°C . It is a powder in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-tert-butylphenyl)cyclopropanamine . The InChI code for this compound is 1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3 . The InChI key is FGMYLUCDARKECM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride is a powder in its physical form . It has a molecular weight of 189.3 . The compound is typically stored at a temperature of 4°C .科学的研究の応用

Chiral Auxiliary and Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, showcasing the broader utility of tert-butylphenyl compounds in medicinal chemistry. The extensive use of enantiopure tert-butanesulfinamide highlights its role in facilitating the synthesis of diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents (Philip et al., 2020).

Environmental and Health Impacts of Analog Compounds

The review on the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), emphasizes the significance of evaluating the health and environmental impacts of tert-butylphenyl derivatives. These compounds, including their transformation products, have been detected in various environmental matrices and human samples, indicating potential exposure and toxicity risks that merit further investigation (Liu & Mabury, 2020).

Cyclopropane as a Pharmacophore

Cyclopropane-containing compounds, including those with tert-butylphenyl groups, are explored for their pharmacological potential, highlighting cyclopropane's role as an independent pharmacophore and a modifier of pharmacological activity. This versatility is attributed to cyclopropane's ability to confer conformational rigidity and enhance metabolic stability in physiologically active compounds, expanding their therapeutic applications (Novakov et al., 2018).

Bio-inspired Adhesives

The development of bio-inspired adhesive materials, including catechol-conjugated chitosan, draws upon the robust adhesion capabilities of mussels, which utilize DOPA (a catecholamine derivative) for strong wet-surface adhesion. This research avenue illustrates the potential for incorporating catechol or similar functional groups into polymers for biomedical applications, such as wound healing and tissue sealants, offering a glimpse into the material science applications of phenyl and cyclopropane derivatives (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

特性

IUPAC Name |

1-(4-tert-butylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13;/h4-7H,8-9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQCILWRFXXDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)imidazo[1,5-A]pyridine](/img/structure/B3248769.png)

![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)

![[1-(1-Aminoethyl)cyclopropyl]methanol](/img/structure/B3248842.png)

![3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide](/img/structure/B3248847.png)